molecular formula C11H12N2O2S2 B1396169 N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine CAS No. 1352999-41-7

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine

Cat. No.: B1396169
CAS No.: 1352999-41-7
M. Wt: 268.4 g/mol
InChI Key: LDNUUBXOIOBRMC-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the benzothiazole ring system, combined with the glycine moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Glycine Moiety: The final step involves the reaction of the methylthio-benzothiazole derivative with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins, leading to altered cellular responses.

Comparison with Similar Compounds

  • N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]alanine
  • N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]valine
  • N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]leucine

Comparison: N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to its analogs with different amino acid moieties, this compound may exhibit different binding affinities, solubility, and biological activities, making it a valuable molecule for specific applications.

Properties

IUPAC Name

2-[methyl-(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUUBXOIOBRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211200
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-41-7
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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